An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)benzene-d4
An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)benzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Bromo-4-(bromomethyl)benzene-d4, a deuterated aromatic compound of significant interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists, offering detailed information on its physical characteristics, spectral data, and potential experimental applications.
Core Chemical Properties
1-Bromo-4-(bromomethyl)benzene-d4 is the deuterium-labeled analog of 1-Bromo-4-(bromomethyl)benzene. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring provides a distinct isotopic signature, making it an invaluable tool in various analytical and research applications.
Table 1: Physical and Chemical Properties of 1-Bromo-4-(bromomethyl)benzene-d4 and its Non-Deuterated Analog
| Property | 1-Bromo-4-(bromomethyl)benzene-d4 | 1-Bromo-4-(bromomethyl)benzene |
| Molecular Formula | C₇H₂D₄Br₂ | C₇H₆Br₂ |
| Molecular Weight | 253.96 g/mol [1][2] | 249.93 g/mol |
| Appearance | White solid (expected) | White solid[3] |
| Melting Point | Not reported, expected to be similar to the non-deuterated analog. | 62-64 °C[3] |
| Boiling Point | Not reported, expected to be similar to the non-deuterated analog. | 115-124 °C at 12 mmHg[4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | May decompose in water.[3] |
| CAS Number | 2708280-84-4[5] | 589-15-1[4] |
Synthesis and Isotopic Labeling
The synthesis of 1-Bromo-4-(bromomethyl)benzene-d4 typically involves a multi-step process starting from a deuterated precursor, such as toluene-d8 (B116792) or benzene-d6. A general synthetic strategy is outlined below.
General Synthetic Pathway
A plausible synthetic route involves the initial bromination of a deuterated toluene (B28343) derivative followed by a subsequent free-radical bromination of the methyl group.
Caption: A general synthetic pathway for 1-Bromo-4-(bromomethyl)benzene-d4.
Experimental Protocol: Conceptual Synthesis
Step 1: Bromination of Toluene-d8
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To a solution of toluene-d8 in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr₃).
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Slowly add bromine (Br₂) to the reaction mixture at room temperature.
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Stir the reaction until completion, monitoring by gas chromatography (GC) or thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a solution of sodium bisulfite.
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Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (B86663).
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Purify the crude product by distillation to obtain 4-bromotoluene-d7.
Step 2: Free-Radical Bromination of 4-Bromotoluene-d7
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Dissolve 4-bromotoluene-d7 in a non-polar solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction progress by GC or TLC.
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After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.
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Wash the filtrate with water and an aqueous solution of sodium bicarbonate.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
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The crude 1-Bromo-4-(bromomethyl)benzene-d4 can be further purified by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for 1-Bromo-4-(bromomethyl)benzene-d4
| Technique | Predicted Features |
| ¹H NMR | A singlet corresponding to the -CH₂Br protons. The aromatic region will be silent due to the deuterium substitution. |
| ¹³C NMR | Signals for the bromomethyl carbon and the four aromatic carbons. The C-D couplings may lead to splitting of the aromatic carbon signals. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms. Fragmentation would likely involve the loss of Br and CH₂Br radicals. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the CH₂ group, C-Br stretching vibrations, and C-D stretching vibrations in the aromatic region. |
Applications in Research and Drug Development
1-Bromo-4-(bromomethyl)benzene-d4 is a valuable tool for researchers in several key areas:
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Internal Standard in Quantitative Analysis: Due to its similar chemical properties to the non-deuterated analog and its distinct mass, it is an ideal internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows for accurate quantification of the non-deuterated compound in complex biological matrices.
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Tracer in Pharmacokinetic and Metabolic Studies: The deuterium label allows researchers to trace the metabolic fate of drug candidates containing the 4-bromobenzyl moiety.[5] By tracking the appearance of deuterated metabolites, a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile can be obtained.
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Alkylation Reactions in Organic Synthesis: This compound can be used as a deuterated alkylating agent to introduce the 4-bromo-d4-benzyl group into a variety of molecules, including active pharmaceutical ingredients (APIs). This can be useful for mechanistic studies of drug action or for creating novel deuterated drug analogs with potentially altered metabolic stability.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol outlines a general procedure for the N-alkylation of a primary amine using 1-Bromo-4-(bromomethyl)benzene-d4.
Caption: A general experimental workflow for the N-alkylation of a primary amine.
Materials:
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Primary amine
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1-Bromo-4-(bromomethyl)benzene-d4
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A suitable base (e.g., triethylamine, potassium carbonate)
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Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)
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Standard laboratory glassware and workup reagents
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the anhydrous solvent.
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Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of 1-Bromo-4-(bromomethyl)benzene-d4 in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-(4-bromo-d4-benzyl)amine derivative.
Stability and Storage
Like its non-deuterated counterpart, 1-Bromo-4-(bromomethyl)benzene-d4 should be handled with care. It is expected to be a stable solid under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.
Conclusion
1-Bromo-4-(bromomethyl)benzene-d4 is a specialized chemical with significant utility in modern drug discovery and development. Its primary role as a stable isotope-labeled internal standard and tracer makes it an indispensable tool for accurate bioanalytical measurements and for elucidating the metabolic pathways of novel pharmaceutical compounds. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to effectively utilize this compound in their scientific endeavors.
